molecular formula C11H10ClNO B126572 2-Chloro-4-ethoxyquinoline CAS No. 4295-08-3

2-Chloro-4-ethoxyquinoline

Cat. No.: B126572
CAS No.: 4295-08-3
M. Wt: 207.65 g/mol
InChI Key: ZEEUHLMFYVCBOE-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxyquinoline is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chlorine atom at the second position and an ethoxy group at the fourth position of the quinoline ring. It has shown significant potential in the development of pharmaceuticals due to its biological activities.

Scientific Research Applications

2-Chloro-4-ethoxyquinoline has been extensively studied for its applications in various fields:

Safety and Hazards

Safety data sheets suggest that in case of exposure, move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . In case of skin contact, remove contaminated clothing, wash off with soap and plenty of water, and consult a doctor .

Future Directions

Recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 2-Chloro-4-ethoxyquinoline . The compounds synthesized were screened for their antibacterial activity and antioxidant activities . The findings suggested that compound 8 might be considered a hit compound for further analysis as an antibacterial and anticancer drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxyquinoline typically involves the reaction of 2,4-dichloroquinoline with sodium ethoxide. The reaction is carried out in the presence of a solvent such as N,N-dimethylformamide and a catalyst like 18-crown-6 ether. The reaction conditions include a temperature of around 50°C and a reaction time of 48 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium ethoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

  • Substituted quinoline derivatives
  • Quinoline N-oxide derivatives
  • Dihydroquinoline derivatives
  • Biaryl compounds

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxyquinoline involves its interaction with specific molecular targets, leading to its biological effects. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. The compound’s anticonvulsant activity is believed to be due to its modulation of neurotransmitter receptors in the central nervous system.

Comparison with Similar Compounds

  • 2-Chloroquinoline
  • 4-Ethoxyquinoline
  • 2,4-Dichloroquinoline

Comparison: 2-Chloro-4-ethoxyquinoline is unique due to the presence of both a chlorine atom and an ethoxy group on the quinoline ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For example, 2-Chloroquinoline lacks the ethoxy group, which may affect its solubility and reactivity. Similarly, 4-Ethoxyquinoline lacks the chlorine atom, which can influence its biological activity.

Properties

IUPAC Name

2-chloro-4-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-14-10-7-11(12)13-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEUHLMFYVCBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355806
Record name 2-Chloro-4-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-08-3
Record name 2-Chloro-4-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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